molecular formula C11H10ClF2NO B3037498 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol CAS No. 478079-32-2

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol

Cat. No.: B3037498
CAS No.: 478079-32-2
M. Wt: 245.65 g/mol
InChI Key: QLSSCVGNLZEJLF-UHFFFAOYSA-N
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Description

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol is a chemical compound with the molecular formula C11H10ClF2NO It is characterized by the presence of a chloro group, two difluoro groups, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol typically involves the reaction of 1-methyl-1H-indole with chlorodifluoromethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)-1-ethanol
  • 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Uniqueness

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol is unique due to its specific combination of functional groups and indole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(1-methylindol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6,10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSSCVGNLZEJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208738
Record name α-(Chlorodifluoromethyl)-1-methyl-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478079-32-2
Record name α-(Chlorodifluoromethyl)-1-methyl-1H-indole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Chlorodifluoromethyl)-1-methyl-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
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2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
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2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
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2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
Reactant of Route 5
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2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
Reactant of Route 6
2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol

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